molecular formula C17H17N5O2S B2456273 (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1171575-35-1

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Cat. No. B2456273
CAS RN: 1171575-35-1
M. Wt: 355.42
InChI Key: CSVXMNPNKJZXKY-UHFFFAOYSA-N
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Description

“(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone” is a chemical compound. It is related to a series of compounds synthesized for their anti-inflammatory properties . These compounds were evaluated for their ability to inhibit COX-1 and COX-2, key enzymes involved in inflammation .


Synthesis Analysis

The synthesis of related compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of these compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include coupling reactions and treatment with chloroethyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were determined by C, H, and N analysis .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Applications : A study explored the synthesis of new pyridine derivatives, including those with benzothiazolyl and piperazine components, demonstrating variable and modest antimicrobial activity against bacteria and fungi. These compounds, synthesized from amino-substituted benzothiazoles and chloropyridine carboxylic acid, show promise in the development of novel antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

σ1 Receptor Antagonist for Pain Management

  • Clinical Candidate for Pain Management : Another study reported on the synthesis and pharmacological activity of a new series of pyrazoles, leading to the identification of a σ1 receptor (σ1R) antagonist as a clinical candidate for pain treatment. This compound showed high aqueous solubility and metabolic stability, indicating its potential as a novel therapeutic agent for pain management (Díaz et al., 2020).

Antitubercular Activity

  • Anti-Mycobacterial Chemotypes : Research identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new chemotype with potential anti-mycobacterial activity. A series of benzothiazole-2-carboxamides were synthesized and tested against Mycobacterium tuberculosis H37Rv strain, with several compounds exhibiting low micromolar range activity and low cytotoxicity, highlighting their therapeutic potential (Pancholia et al., 2016).

Novel Antifungal and Antibacterial Agents

  • Potential Antibacterial and Antifungal Agents : A study focused on the synthesis of new pyrazole and isoxazole derivatives, including compounds with the (4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)(morpholino)methanone structure. These compounds were evaluated for antibacterial and antifungal activities, demonstrating good efficacy against a range of pathogens. This research underscores the promise of these compounds in developing new antimicrobial treatments (Sanjeeva, Reddy, & Venkata, 2022).

Future Directions

The future directions for research on these compounds could involve further exploration of their anti-inflammatory properties and potential applications in the treatment of inflammatory conditions . Additionally, other biological activities of these compounds could be investigated.

properties

IUPAC Name

[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-24-13-3-2-4-14-15(13)20-17(25-14)22-9-7-21(8-10-22)16(23)12-11-18-5-6-19-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVXMNPNKJZXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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